molecular formula C9H4N2O2 B14864445 2-Formyl-1,3-benzoxazole-6-carbonitrile CAS No. 944907-46-4

2-Formyl-1,3-benzoxazole-6-carbonitrile

Cat. No.: B14864445
CAS No.: 944907-46-4
M. Wt: 172.14 g/mol
InChI Key: KLTCXVIGKCAFOC-UHFFFAOYSA-N
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Description

2-Formyl-1,3-benzoxazole-6-carbonitrile is a heterocyclic aromatic compound that features a benzoxazole ring fused with a formyl and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-1,3-benzoxazole-6-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth [NH3(CH2)5NH3BiCl5(III)] under solvent-free conditions at room temperature . This method yields the desired benzoxazole derivative efficiently.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-1,3-benzoxazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as Friedel-Crafts acylation or alkylation.

Major Products

    Oxidation: 2-Carboxy-1,3-benzoxazole-6-carbonitrile.

    Reduction: 2-Formyl-1,3-benzoxazole-6-amine.

    Substitution: Depending on the substituents introduced, various functionalized benzoxazole derivatives.

Scientific Research Applications

2-Formyl-1,3-benzoxazole-6-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-1,3-benzoxazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . In medicinal applications, it may interact with cellular receptors or enzymes, modulating signaling pathways that lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, which lacks the formyl and carbonitrile groups.

    2-Formylbenzoxazole: Similar structure but without the carbonitrile group.

    1,3-Benzoxazole-6-carbonitrile: Similar structure but without the formyl group.

Uniqueness

2-Formyl-1,3-benzoxazole-6-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its simpler analogs .

Properties

CAS No.

944907-46-4

Molecular Formula

C9H4N2O2

Molecular Weight

172.14 g/mol

IUPAC Name

2-formyl-1,3-benzoxazole-6-carbonitrile

InChI

InChI=1S/C9H4N2O2/c10-4-6-1-2-7-8(3-6)13-9(5-12)11-7/h1-3,5H

InChI Key

KLTCXVIGKCAFOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=N2)C=O

Origin of Product

United States

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